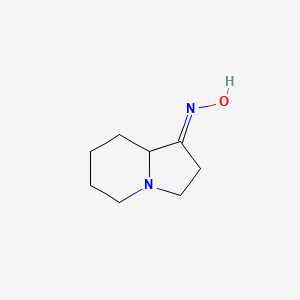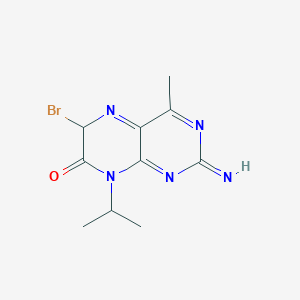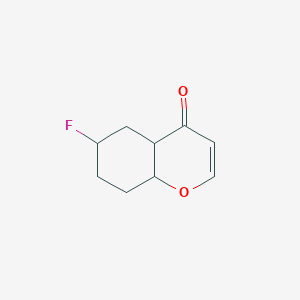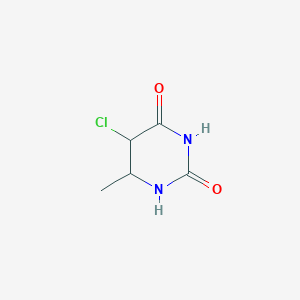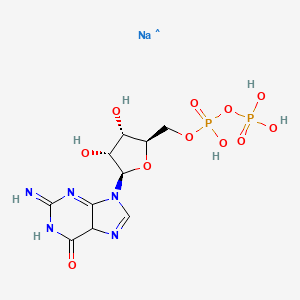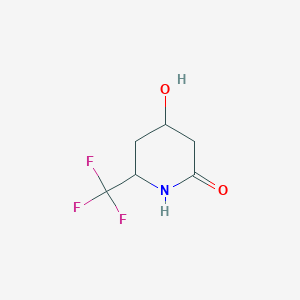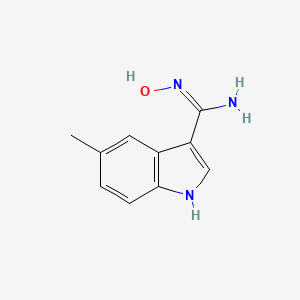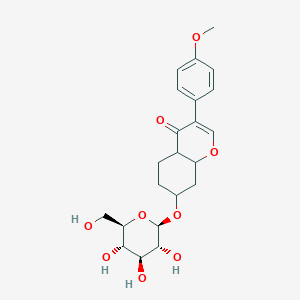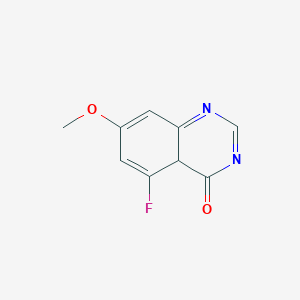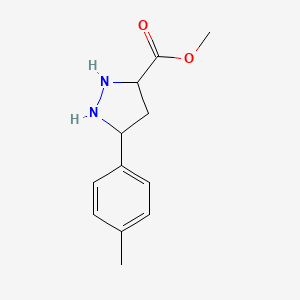
Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate is a compound belonging to the pyrazolidine family, which is a subclass of pyrazoles Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylphenylhydrazine with ethyl acetoacetate, followed by cyclization and esterification to yield the desired product . The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid to facilitate the process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow synthesis techniques to enhance yield and efficiency. The use of automated reactors and precise control over reaction parameters ensures consistent quality and scalability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrazolidine derivatives.
Aplicaciones Científicas De Investigación
Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, its anti-inflammatory properties may be attributed to the inhibition of cyclooxygenase enzymes, leading to reduced production of pro-inflammatory mediators .
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 5-(hydroxymethyl)pyrazolo[1,5-a]pyridine-3-carboxylate
- Ethyl 1-(N-substituted)-5-phenyl-1H-pyrazole-4-carboxylate
Uniqueness
Methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate stands out due to its unique structural features, which confer distinct reactivity and biological activity. Its methylphenyl group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Propiedades
Fórmula molecular |
C12H16N2O2 |
|---|---|
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
methyl 5-(4-methylphenyl)pyrazolidine-3-carboxylate |
InChI |
InChI=1S/C12H16N2O2/c1-8-3-5-9(6-4-8)10-7-11(14-13-10)12(15)16-2/h3-6,10-11,13-14H,7H2,1-2H3 |
Clave InChI |
TVLMYQKUSFLNMV-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=C(C=C1)C2CC(NN2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![L-Glutamic acid, N-[(9H-fluoren-9-ylmethoxy)carbonyl]-N-methyl-, 5-(1,1-dimethylethyl) ester](/img/structure/B12359075.png)
